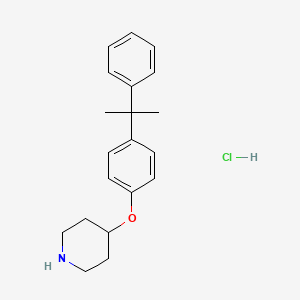
4-(1-Methyl-1-phenylethyl)phenyl4-piperidinylether hydrochloride
Vue d'ensemble
Description
4-(1-Methyl-1-phenylethyl)phenyl4-piperidinylether hydrochloride, commonly referred to as 4-MEPE-HCl, is a synthetic derivative of phenylpiperidine and a member of the phenylpiperidine class of drugs. It is an important research chemical that has been used in a variety of scientific studies. 4-MEPE-HCl has been used for a variety of purposes, including as an agonist for the muscarinic acetylcholine receptor, as an inhibitor of monoamine oxidase, and as a substrate for the cytochrome P450 system.
Applications De Recherche Scientifique
Structural Analysis and Synthesis
- Structural and Synthetic Insights : Studies have provided insights into the structural characteristics and synthetic pathways of compounds related to 4-(1-Methyl-1-phenylethyl)phenyl4-piperidinylether hydrochloride. For instance, the crystal structure analyses and computational studies have been conducted for certain derivatives, contributing to a deeper understanding of their molecular structure in both solid state and solution (Tacke et al., 2003), (Yang et al., 2009), (Jimeno et al., 2003).
Pharmacological Properties and Ligand Binding
- Pharmacological Exploration : Certain analogues of the compound have been examined for their affinities for various central nervous system receptors, offering insights into their potential pharmacological properties. The structural analogues display high-affinity, selective ligand binding, providing a base for understanding the pharmacodynamics and potential therapeutic applications (Tacke et al., 2003), (Tacke et al., 2012).
Molecular Structure and Characterization
- Molecular Characterization : Various studies have used techniques like X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum to characterize the molecular and crystal structures of compounds similar to 4-(1-Methyl-1-phenylethyl)phenyl4-piperidinylether hydrochloride. These analyses have been pivotal in understanding the conformation, molecular packing, and hydrogen bonding in the crystal structures of these compounds (Szafran et al., 2007), (Dega-Szafran et al., 2006).
Spectroscopy and Computational Studies
- In-depth Spectroscopic and Computational Analysis : Detailed spectroscopic (NMR, X-ray) and computational studies (GIAO/B3LYP calculations) have been employed to analyze the compounds, offering valuable insights into their protonation states and molecular interactions, crucial for understanding their reactivity and potential applications in various domains (Jimeno et al., 2003), (Lin et al., 2006).
Biological Activity and Potential Therapeutic Applications
- Exploring Biological Activities : Certain derivatives have been studied for their anti-leukemia activity, providing preliminary insights into their potential therapeutic applications. These studies contribute to the exploration of the bioactive properties of these compounds and their possible use in treating specific medical conditions (Yang et al., 2009), (Wang et al., 2009).
Propriétés
IUPAC Name |
4-[4-(2-phenylpropan-2-yl)phenoxy]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO.ClH/c1-20(2,16-6-4-3-5-7-16)17-8-10-18(11-9-17)22-19-12-14-21-15-13-19;/h3-11,19,21H,12-15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFFWSQYXOYHSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC3CCNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





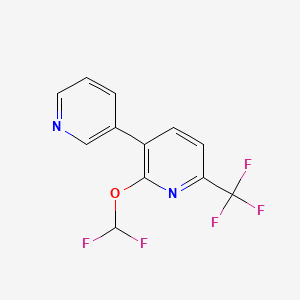

![2-(imidazo[1,2-a]pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B1391158.png)

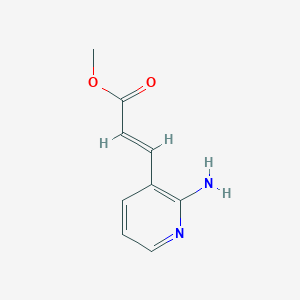
![1-(Furo[3,2-b]pyridin-6-yl)ethanone](/img/structure/B1391162.png)
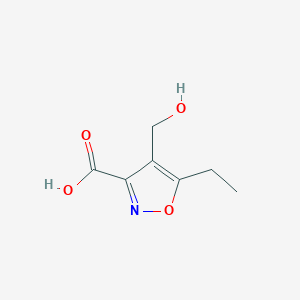
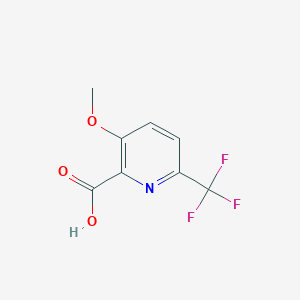
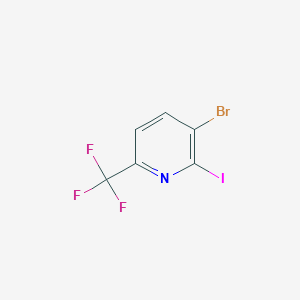
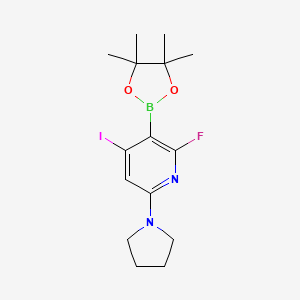
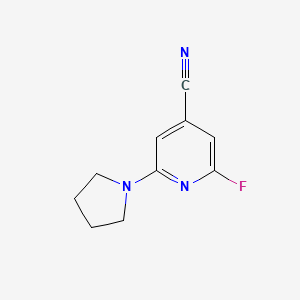
![6-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1391173.png)